molecular formula C15H18N4O3S B6426831 1-(3-{[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one CAS No. 2034521-25-8

1-(3-{[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one

Cat. No.: B6426831
CAS No.: 2034521-25-8
M. Wt: 334.4 g/mol
InChI Key: PRCIOFKNWJXDPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-{[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one is a synthetic organic compound featuring a phenyl-ethanone core substituted at the 3-position with a sulfonamide-linked piperidine ring. The piperidine moiety is further functionalized with a 1,2,3-triazole group at the 4-position. This structure combines multiple pharmacophoric elements:

  • Phenyl-ethanone: A common scaffold in medicinal chemistry, often associated with hydrogen bonding and π-π stacking interactions.
  • Piperidine-triazole: The triazole introduces hydrogen-bonding capability, while the piperidine ring contributes conformational flexibility and basicity.

While direct biological data for this compound are unavailable in the provided evidence, structurally related compounds exhibit diverse activities, including anti-ulcer (), antimicrobial (), and antidepressant effects ().

Properties

IUPAC Name

1-[3-[4-(triazol-1-yl)piperidin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-12(20)13-3-2-4-15(11-13)23(21,22)18-8-5-14(6-9-18)19-10-7-16-17-19/h2-4,7,10-11,14H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCIOFKNWJXDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the click reaction and automated systems for the purification and isolation of intermediates.

Chemical Reactions Analysis

Types of Reactions

1-(3-{[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Mechanism of Action

The mechanism of action of 1-(3-{[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, while the sulfonyl group can interact with enzyme active sites . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

The following analysis compares the target compound with structural analogs based on substituents, physicochemical properties, and reported activities.

Structural Variations and Key Features

Table 1: Structural and Functional Comparison
Compound Name & Reference Key Structural Features Molecular Weight (g/mol) Reported Activity
Target Compound 3-sulfonylpiperidine-triazole-phenyl-ethanone ~421.4 (estimated) Not reported
1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one Triazole directly attached to phenyl ring 187.2 No activity data
1-(3-{[3-(3-chlorobenzoyl)piperidin-1-yl]methyl}phenyl)ethan-1-one Piperidine-methyl linker with chlorobenzoyl 354.8 Not reported
1-(4-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrophenyl)ethan-1-one Piperidine-pyrazole-nitro substituents 424.88 Not reported
1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-[(2,6-dichlorophenyl)sulfanyl]ethan-1-one Benzothiazole-piperidine with dichlorophenyl-sulfanyl 437.41 Not reported

Key Comparisons

Heterocyclic Substituents on Piperidine
  • Triazole vs. Triazoles also participate in hydrogen bonding, which may enhance target binding. Benzothiazole and pyrazole substituents () introduce aromatic bulk, possibly favoring hydrophobic interactions but reducing solubility.
Linker Groups (Sulfonyl vs. Methylene)
  • Sulfonyl (Target) vs. Methylene linkers (e.g., ) offer greater flexibility but lack hydrogen-bonding capacity.
Phenyl Ring Substitutions
  • 3-Nitro and 4-Chloro Substituents () :
    • Electron-withdrawing groups like nitro and chloro may enhance electrophilic interactions but could reduce metabolic stability compared to the target’s unsubstituted phenyl ring.
Ethanone Modifications
  • Pyrazoline and Imidazo[1,2-a]pyridine Derivatives (): Compounds with fused heterocycles (e.g., pyrazoline in ) exhibit varied biological profiles, suggesting that the target’s ethanone moiety could be optimized for specific activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.